Tiliquinol

Description

This compound is an antiprotozoal agent that was used in combination with tibroquinol. The combination agent was withdrawn from the market because of hepatoxicity.

RN given refers to parent cpd; structure in first source & in Negwer, 5th ed, #1202

Structure

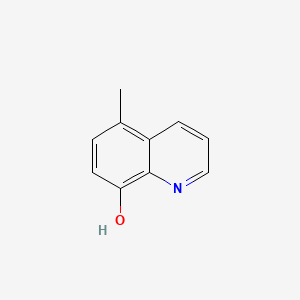

2D Structure

3D Structure

Properties

IUPAC Name |

5-methylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-4-5-9(12)10-8(7)3-2-6-11-10/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVGLMKJGQMQSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=NC2=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046401 | |

| Record name | Tiliquinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5541-67-3 | |

| Record name | 5-Methyl-8-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5541-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiliquinol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005541673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5541-67-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tiliquinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylquinolin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TILIQUINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/813OG1OGVG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tiliquinol's Mechanism of Action on Entamoeba histolytica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiliquinol, an 8-hydroxyquinoline (B1678124) derivative, is a contact amoebicide effective against both the trophozoite and cyst forms of the protozoan parasite Entamoeba histolytica, the causative agent of amoebiasis. While specific molecular details of its mechanism of action are not extensively documented, its chemical structure places it within a class of compounds known for their metal-chelating properties. This technical guide synthesizes the available information on 8-hydroxyquinoline derivatives to propose a detailed mechanism of action for this compound against E. histolytica. It is hypothesized that this compound exerts its amoebicidal effects primarily through the chelation of essential metal ions, leading to the disruption of critical enzymatic functions and induction of oxidative stress within the parasite. This guide provides a comprehensive overview of the inferred molecular interactions, summarizes key quantitative data from related compounds, details relevant experimental protocols, and presents visual representations of the proposed signaling pathways and experimental workflows.

Introduction

Entamoeba histolytica is a significant human pathogen, causing amoebic dysentery and liver abscesses, leading to substantial morbidity and mortality worldwide.[1] Current treatment regimens, primarily centered around nitroimidazoles like metronidazole, are effective against invasive trophozoites but have limitations, including adverse effects and lack of efficacy against the cyst stage.[2] Luminal amoebicides, such as this compound, are therefore crucial for eradicating the infection and preventing transmission.[3][4] this compound acts as a contact amoebicide within the intestinal lumen, targeting both the motile trophozoites and the dormant cysts.[3] Understanding its precise mechanism of action is vital for optimizing its use and for the development of novel anti-amoebic therapies.

Core Mechanism of Action: Metal Ion Chelation

The primary proposed mechanism of action for this compound, like other 8-hydroxyquinoline derivatives such as clioquinol, is its ability to act as a potent metal ion chelator.[5][6][7][8] E. histolytica, like all living organisms, requires a delicate balance of metal ions, such as zinc (Zn²⁺) and copper (Cu²⁺), which serve as essential cofactors for a multitude of enzymes involved in critical metabolic and antioxidant pathways.

This compound, with its characteristic 8-hydroxyquinoline scaffold, is capable of forming stable complexes with these divalent metal ions.[5][9] This chelation can disrupt parasite homeostasis through several downstream effects:

-

Enzyme Inhibition: By sequestering essential metal cofactors, this compound can inactivate key metalloenzymes within E. histolytica. This can disrupt vital metabolic processes, including glycolysis and nucleic acid synthesis, ultimately leading to parasite death.[6]

-

Induction of Oxidative Stress: The formation of this compound-metal complexes can catalytically generate reactive oxygen species (ROS), leading to a state of oxidative stress. This overwhelms the parasite's antioxidant defense mechanisms, causing damage to lipids, proteins, and DNA.

-

Disruption of DNA Synthesis: Some 8-hydroxyquinoline derivatives have been shown to interfere with DNA synthesis, potentially through intercalation into the DNA structure or by inhibiting enzymes involved in the replication process.[6]

The lipophilic nature of this compound facilitates its passage across the parasite's cell membrane, allowing it to accumulate intracellularly and exert its metal-chelating effects.[7]

Quantitative Data on Amoebicidal Activity (Based on 8-Hydroxyquinoline Derivatives)

Direct quantitative data on the amoebicidal activity of this compound against E. histolytica is scarce in recent literature. However, studies on structurally similar 8-hydroxyquinoline compounds provide valuable insights into the potential potency of this class of drugs. The following table summarizes the 50% inhibitory concentration (IC50) values of various compounds against E. histolytica and other relevant protozoa.

| Compound | Target Organism | IC50 (µM) | Reference |

| Nitroxoline | Naegleria fowleri (trophozoites) | 1.17 - 1.63 | [10] |

| Nitroxoline | Naegleria fowleri (cysts) | 1.26 | [10] |

| Nitroxoline | Balamuthia mandrillaris | 4.77 | [10] |

| Quinoxaline (B1680401) Derivative T-001 | Entamoeba histolytica | 1.41 | [11] |

| Quinoxaline Derivative T-017 | Entamoeba histolytica | 1.93 | [11] |

| Metronidazole | Entamoeba histolytica (clinical isolates) | Mean: 5.8 | [12] |

| Tinidazole | Entamoeba histolytica (clinical isolates) | Mean: 3.5 | [12] |

| Chloroquine | Entamoeba histolytica (clinical isolates) | Mean: 1.2 | [12] |

| Emetine | Entamoeba histolytica (clinical isolates) | Mean: 0.1 | [12] |

Note: The IC50 values for quinoxaline derivatives are included as they share some structural similarities and provide a reference for potency against E. histolytica.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

In Vitro Susceptibility Assay for Entamoeba histolytica

This protocol is adapted from the nitroblue tetrazolium (NBT) reduction method, a common assay to determine the viability of E. histolytica trophozoites.[12][13]

-

Parasite Culture: Axenically cultivate E. histolytica trophozoites (e.g., HM1:IMSS strain) at 37°C in TYI-S-33 medium supplemented with bovine serum.[11]

-

Preparation of Drug Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium.

-

Assay Setup:

-

Harvest trophozoites from a 24-hour culture and adjust the concentration to 3 x 10⁵ parasites/mL in fresh medium.[12]

-

In a 96-well microtiter plate, add 100 µL of the parasite suspension to each well.

-

Add 100 µL of the various drug dilutions to the respective wells. Include a drug-free control (medium with solvent) and a positive control (e.g., metronidazole).

-

-

Incubation: Incubate the plate at 37°C for 48-72 hours.

-

Viability Assessment (NBT Reduction):

-

Add 20 µL of NBT solution (1 mg/mL) to each well.

-

Incubate for an additional 2-3 hours at 37°C.

-

Add 100 µL of 0.1 N HCl to stop the reaction.

-

Aspirate the supernatant and add 100 µL of DMSO to dissolve the formazan (B1609692) product.

-

-

Data Analysis:

-

Measure the optical density (OD) at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each drug concentration relative to the drug-free control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

-

Metal Chelation Assay (Ferrozine Assay for Iron Chelation)

This protocol provides a method to quantify the iron-chelating capacity of this compound, which can be adapted for other metal ions.[7]

-

Reagents:

-

This compound solution of known concentration.

-

FeCl₂ solution.

-

Ferrozine (B1204870) solution.

-

Standard chelator solution (e.g., EDTA).

-

-

Assay Procedure:

-

In a microplate well, mix the this compound solution with the FeCl₂ solution and incubate for a short period.

-

Add the ferrozine solution to the mixture. Ferrozine forms a colored complex with free Fe(II).

-

Measure the absorbance of the ferrozine-Fe(II) complex at 562 nm.

-

-

Data Analysis:

-

A decrease in absorbance compared to a control without this compound indicates that the compound has chelated the iron, preventing it from binding to ferrozine.

-

The chelating activity can be expressed as an equivalent of the standard chelator (EDTA).

-

Visualizing the Mechanism and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action and experimental workflows.

References

- 1. Entamoeba histolytica - Wikipedia [en.wikipedia.org]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. This compound : substance active à effet thérapeutique - VIDAL [vidal.fr]

- 4. guides.antibioest.org [guides.antibioest.org]

- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Clioquinol? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. dovepress.com [dovepress.com]

- 10. Repurposing of Nitroxoline as an Alternative Primary Amoebic Meningoencephalitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Proteomic and Functional Analysis of the Effects of Quinoxaline Derivatives on Entamoeba histolytica [frontiersin.org]

- 12. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rapid in vitro test for determination of anti-amoebic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical Use of Tiliquinol in the Treatment of Amoebiasis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant global health concern, particularly in developing countries. The treatment of this disease has evolved over decades, with various compounds being employed with differing degrees of success and safety. Among the earlier chemotherapeutic agents used is Tiliquinol, a member of the 8-hydroxyquinoline (B1678124) class of compounds. This technical guide provides an in-depth overview of the historical use of this compound in treating amoebiasis, focusing on its known mechanism of action, available clinical data, and the experimental protocols relevant to its study. Due to its historical usage, primarily as part of a combination therapy, specific quantitative data and detailed mechanistic studies on this compound alone are limited in the available scientific literature.

Pharmacological Profile of this compound

This compound is an anti-amoebic agent that exerts its effect through direct contact with the parasite.[1] Its amoebicidal action is effective against both the motile trophozoite and the dormant cystic forms of Entamoeba histolytica.[2] Historically, it was primarily used for intestinal amoebiasis.[3]

Mechanism of Action

The precise molecular targets and signaling pathways affected by this compound in Entamoeba histolytica have not been extensively elucidated. However, based on its classification as an 8-hydroxyquinoline, its mechanism of action is believed to be consistent with other compounds in this class. The primary proposed mechanisms include:

-

Chelation of Essential Metal Ions: 8-hydroxyquinolines are potent chelators of metal ions, such as iron and copper. These metal ions are crucial cofactors for a variety of essential parasitic enzymes. By sequestering these ions, this compound likely disrupts critical metabolic pathways within the amoeba, leading to a loss of function and cell death.

-

Disruption of DNA Synthesis: There is evidence to suggest that 8-hydroxyquinolines can interfere with DNA replication and repair mechanisms in protozoa. This may occur through direct interaction with DNA or by inhibiting enzymes essential for nucleic acid synthesis.

The following diagram illustrates the hypothesized mechanism of action for 8-hydroxyquinolines like this compound.

Caption: Hypothesized mechanism of action of this compound.

Historical Clinical Use and Efficacy

This compound was notably marketed in a combination product called Intetrix®, which also contained Tilbroquinol (B1681315).[3] This combination was indicated for the treatment of intestinal amoebiasis.[3] It was used as an adjuvant to tissue amoebicides in dysenteric amoebiasis or as monotherapy for asymptomatic carriers.[3]

A comparative study in 1985 evaluated a 5-day course of tetracycline (B611298) plus clioquinol (B1669181) (another hydroxyquinoline) against a single dose of secnidazole (B1681708) for acute intestinal amoebiasis.[4] At the end of the follow-up, 7 out of 40 patients in the tetracycline/clioquinol group were classified as "parasitological' failures," while there were no failures in the secnidazole group.[4] This suggests that 8-hydroxyquinolines, in this combination, may have had a lower efficacy compared to other available treatments at the time.

Dosage and Administration

For the combination product Intetrix®, a dosage for adults with intestinal amoebiasis was typically two capsules in the morning and two in the evening, taken with meals, for 10 days.

Safety and Tolerability

Concerns regarding the safety profile of 8-hydroxyquinolines, including this compound, have been raised, primarily related to hepatotoxicity.

| Adverse Effect | Observations |

| Hepatotoxicity | Asymptomatic increases in liver transaminases were reported in a clinical study with healthy volunteers receiving a combination of tilbroquinol and this compound.[3] Cases of liver disorders, mainly elevated transaminases, were also identified through pharmacovigilance, which resolved within a month.[3] This led to the conclusion that a potential for dose-dependent hepatotoxicity exists.[3] |

| Cutaneous Disorders | Skin reactions have been identified as an adverse effect associated with the use of tilbroquinol and this compound.[3] |

| Neuropathy | In rare cases, peripheral or optic neuropathy has been associated with long-term treatment.[3] |

These safety concerns led to regulatory actions in some countries. For instance, in France, the therapeutic indications for the tilbroquinol/tiliquinol combination were restricted to the treatment of intestinal amoebiasis.[3]

Experimental Protocols

While specific experimental protocols for this compound are scarce, the following outlines a general workflow for the in vitro and in vivo evaluation of anti-amoebic compounds, based on established methodologies in the field.

In Vitro Susceptibility Testing

A common method for determining the in vitro activity of a compound against E. histolytica is the microdilution assay to determine the 50% inhibitory concentration (IC50).

Caption: General workflow for in vitro anti-amoebic drug screening.

In Vivo Efficacy in Animal Models

Animal models, such as gerbils or mice, are used to assess the in vivo efficacy of anti-amoebic compounds. A common model is the induction of amoebic liver abscesses.

-

Induction of Infection: Animals are inoculated with virulent E. histolytica trophozoites, typically via intrahepatic or intracecal injection.

-

Treatment: A treatment group receives the test compound (e.g., this compound) at various doses, while a control group receives a placebo.

-

Evaluation of Efficacy: After a set period, animals are euthanized, and the livers are examined. Efficacy is determined by the reduction in abscess size and weight, as well as by the parasite load in the affected tissues, compared to the control group.

Conclusion

This compound represents a historical therapeutic agent for amoebiasis, belonging to the 8-hydroxyquinoline class of compounds. Its use was primarily in combination with Tilbroquinol for intestinal amoebiasis. While its mechanism of action is believed to involve the chelation of essential metal ions and potential interference with DNA synthesis, specific molecular details and the signaling pathways involved remain largely uninvestigated. The lack of robust, publicly available clinical trial data for this compound monotherapy makes a definitive assessment of its efficacy challenging. Furthermore, documented concerns about hepatotoxicity have limited its use. For drug development professionals, the story of this compound underscores the importance of thorough safety and efficacy profiling and highlights the challenges of evaluating individual components of historical combination therapies. Future research into novel anti-amoebic agents should focus on compounds with well-defined mechanisms of action and favorable safety profiles.

References

- 1. guides.antibioest.org [guides.antibioest.org]

- 2. This compound : substance active à effet thérapeutique - VIDAL [vidal.fr]

- 3. cdn.who.int [cdn.who.int]

- 4. Comparison between the efficacy of a single dose of secnidazole with a 5-day course of tetracycline and clioquinol in the treatment of acute intestinal amoebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Architecture of Tiliquinol: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Structure, Synthesis, and Proposed Mechanism of Action of the Antiprotozoal Agent Tiliquinol (5-methylquinolin-8-ol).

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, a hydroxyquinoline derivative with known antiprotozoal activity. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on the molecule's physicochemical characteristics, a plausible synthesis protocol, and an exploration of its potential mechanism of action against protozoal pathogens such as Entamoeba histolytica.

Chemical Identity and Physicochemical Properties

This compound, systematically named 5-methylquinolin-8-ol, is a heterocyclic aromatic organic compound. Its structure consists of a quinoline (B57606) core, which is a bicyclic heteroaromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, with a methyl group at position 5 and a hydroxyl group at position 8.

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, formulation, and analysis.

| Property | Value | Reference |

| IUPAC Name | 5-methylquinolin-8-ol | [1] |

| Synonyms | This compound, 5-Methyl-8-quinolinol, 5-Methyl-8-hydroxyquinoline | [1][2] |

| Molecular Formula | C₁₀H₉NO | [1][3] |

| Molecular Weight | 159.18 g/mol | [1] |

| CAS Number | 5541-67-3 | [1][2] |

| Melting Point | 121-124 °C | [4] |

| Appearance | Off-white to light yellow solid | [4] |

| Solubility | Soluble in chloroform, insoluble in water | [4] |

| Predicted pKa | 5.33 ± 0.10 | [4] |

| Predicted Boiling Point | 324.7 ± 22.0 °C | [4] |

| Predicted Density | 1.210 ± 0.06 g/cm³ | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through the Skraup synthesis, a classic method for preparing quinolines. This reaction involves the condensation of an aniline (B41778) derivative with glycerol (B35011), an oxidizing agent, and sulfuric acid. For the synthesis of 5-methylquinolin-8-ol, the starting aniline derivative is 2-amino-4-methylphenol (B1222752).

Experimental Protocol: Skraup Synthesis of 5-methylquinolin-8-ol

This protocol is based on the general principles of the Skraup synthesis for 8-hydroxyquinolines.

Materials:

-

2-amino-4-methylphenol

-

Glycerol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

An oxidizing agent (e.g., picric acid or arsenic acid, though milder alternatives are often preferred for safety)

-

Sodium hydroxide (B78521) (NaOH) solution for neutralization

-

Appropriate solvents for extraction and recrystallization (e.g., chloroform, ethanol)

Procedure:

-

In a fume hood, carefully add concentrated sulfuric acid to glycerol in a reaction flask equipped with a reflux condenser and a mechanical stirrer. The mixture should be cooled in an ice bath during the addition.

-

Slowly add 2-amino-4-methylphenol to the cooled mixture with continuous stirring.

-

Add the oxidizing agent to the reaction mixture.

-

Heat the mixture under reflux for several hours (typically 3-4 hours). The reaction should be monitored for completion using an appropriate analytical technique (e.g., Thin Layer Chromatography).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the cooled mixture into a beaker of crushed ice and water.

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is neutral to slightly basic. This will precipitate the crude this compound.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol-water mixture, to yield pure 5-methylquinolin-8-ol.

A logical workflow for the synthesis and purification of this compound is depicted in the following diagram.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available spectrum for this compound was not found, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure and data from similar compounds. The proton NMR spectrum would show characteristic signals for the aromatic protons on the quinoline ring system and a singlet for the methyl group. The carbon NMR would display distinct signals for each of the ten carbon atoms in the molecule.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would be expected to show a prominent molecular ion peak (M⁺) at m/z 159, corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals. A plausible fragmentation pathway is outlined below.

Proposed Mechanism of Antiprotozoal Action

This compound is known to be an effective agent against intestinal amoebiasis, acting as a contact amoebicide on the trophozoites of Entamoeba histolytica.[1] The precise molecular mechanism of action has not been fully elucidated for this compound itself, but the well-established metal-chelating properties of 8-hydroxyquinolines provide a strong basis for a proposed mechanism.[3][5][6][7]

It is hypothesized that this compound exerts its antiprotozoal effects by chelating essential metal ions, such as iron (Fe²⁺/Fe³⁺) and zinc (Zn²⁺), within the protozoan cell. These metal ions are crucial cofactors for a variety of essential enzymes involved in cellular respiration, DNA replication, and detoxification of reactive oxygen species. By sequestering these metal ions, this compound can disrupt these vital metabolic pathways, leading to cellular dysfunction and death of the parasite.

The proposed signaling pathway for the antiprotozoal action of this compound is illustrated in the diagram below.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis routes of 5-(Hydroxymethyl)quinolin-8-ol [benchchem.com]

- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 4. 5-methylquinolin-8-ol CAS#: 5541-67-3 [m.chemicalbook.com]

- 5. tandfonline.com [tandfonline.com]

- 6. google.com [google.com]

- 7. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

A Historical and Technical Review of Tiliquinol and Tibroquinol Combination Therapy

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The combination of tiliquinol and tibroquinol, once marketed as Intetrix®, represents a noteworthy chapter in the history of antiprotozoal therapies. This technical guide provides a comprehensive overview of this combination therapy, focusing on its history, mechanism of action, and the safety concerns that ultimately led to the restriction of its use. While extensive clinical efficacy data is scarce in contemporary scientific literature, this document consolidates the available information to offer valuable insights for researchers in the field of antiparasitic drug development.

Introduction and Historical Context

This compound and tibroquinol are both derivatives of 8-hydroxyquinoline (B1678124), a class of compounds known for their antimicrobial properties. The combination was developed by Beaufour Laboratories (now part of Ipsen) and was primarily indicated for the treatment of intestinal amoebiasis, caused by the protozoan parasite Entamoeba histolytica.[1][2] It was also used for the treatment of acute diarrhea of infectious origin. The rationale behind combining these two agents was likely to achieve a broader spectrum of activity or a synergistic effect against intestinal pathogens.

The therapy was available in several countries, including France, where it was marketed as Intetrix®. However, in the late 1990s, concerns regarding its safety profile, particularly hepatotoxicity, emerged. In 1997, the French Medicines Agency took restrictive measures concerning the combination preparation.[3] The approved indications were narrowed to the treatment of intestinal amoebiasis, and the pediatric formulation was suspended.[3] Subsequently, the drug was withdrawn from the market in some countries.[4] This history underscores the critical importance of post-marketing surveillance and the evolving understanding of drug safety.

Quantitative Data on Adverse Events

The primary safety concern associated with the this compound and tibroquinol combination was hepatotoxicity. Quantitative data on this adverse effect is limited but available from a report by the French Medicines Agency.

| Study/Data Source | Population | Number of Subjects | Adverse Event | Quantitative Findings | Reference |

| Clinical Study | Healthy Volunteers | 12 | Asymptomatic increased liver transaminases | 8 subjects (66.7%) | [3] |

| National Pharmacovigilance System | Patients | - | Liver disorders (mainly elevated transaminases) | 10 cases reported | [3] |

These findings, although from a small cohort, were significant enough to contribute to the reassessment of the drug's benefit-risk profile. Other reported adverse effects included cutaneous reactions and, in rare cases of long-term treatment, peripheral or optic neuropathy.[3]

Experimental Protocols: A Generalized Approach

In Vitro Susceptibility Testing

-

Objective: To determine the minimum inhibitory concentration (MIC) and IC50 of the individual compounds and their combination against Entamoeba histolytica trophozoites.

-

Methodology:

-

Culturing: Axenic cultivation of a virulent strain of E. histolytica (e.g., HM-1:IMSS) in a suitable medium (e.g., TYI-S-33).

-

Drug Preparation: Preparation of stock solutions of this compound and tibroquinol in an appropriate solvent (e.g., DMSO). Serial dilutions are then made to achieve a range of concentrations.

-

Assay: Trophozoites are incubated with varying concentrations of the individual drugs and their combination in a microtiter plate.

-

Endpoint Determination: After a defined incubation period (e.g., 48-72 hours), cell viability is assessed using methods such as:

-

Microscopic examination: Observing for morphological changes and motility.

-

Dye exclusion assays: Using dyes like trypan blue to differentiate between live and dead cells.

-

Metabolic assays: Utilizing indicators like resazurin (B115843) or MTT to measure metabolic activity.

-

-

Data Analysis: Calculation of MIC and IC50 values. Synergy, additivity, or antagonism of the combination can be determined using isobologram analysis.

-

In Vivo Efficacy in an Animal Model of Amoebiasis

-

Objective: To evaluate the efficacy of the drug combination in reducing parasite load and pathology in an animal model of intestinal amoebiasis.

-

Methodology:

-

Animal Model: Use of a suitable animal model, such as mice or gerbils, with induced intestinal amoebiasis. This is typically achieved by intracecal inoculation of E. histolytica trophozoites.

-

Treatment Groups: Animals are divided into several groups: a vehicle control group, groups treated with individual drugs, and groups treated with the drug combination at different doses.

-

Drug Administration: The drugs are administered orally for a specified duration.

-

Efficacy Assessment: At the end of the treatment period, the following parameters are evaluated:

-

Parasite Load: Quantification of amoebic burden in the cecum through culture or molecular methods (e.g., qPCR).

-

Pathology Scoring: Histopathological examination of the cecal tissue to assess the degree of inflammation, ulceration, and tissue damage.

-

-

Statistical Analysis: Comparison of the outcomes between the different treatment groups to determine the efficacy of the combination therapy.

-

Signaling Pathways and Mechanism of Action

Specific studies on the signaling pathways affected by the this compound and tibroquinol combination in Entamoeba histolytica are lacking. However, the mechanism of action of 8-hydroxyquinolines against this parasite is generally understood to involve the following:

-

Chelation of Divalent Cations: 8-hydroxyquinolines are known to be potent chelators of metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺). These metals are essential cofactors for numerous enzymes involved in vital metabolic pathways of E. histolytica. By sequestering these ions, the drugs inhibit critical enzymatic reactions, leading to parasite death.

-

Disruption of Membrane Potential and Integrity: Some studies on related compounds suggest that they may interfere with the parasite's cell membrane, disrupting its potential and integrity, which would lead to a loss of essential cellular components.

-

Inhibition of Nucleic Acid Synthesis: It has also been proposed that these compounds may intercalate with the parasite's DNA, thereby inhibiting DNA replication and transcription.

This compound is described as a contact amoebicide that acts on the trophozoites (forma minuta) and cystic forms of Entamoeba histolytica.[5]

Visualizations

Caption: Generalized Experimental Workflow for Anti-amoebic Drug Combination Screening.

Caption: Proposed General Mechanism of Action of 8-Hydroxyquinolines against E. histolytica.

Conclusion

The combination of this compound and tibroquinol serves as a case study in the evolution of drug safety standards and the challenges of treating parasitic diseases. While it showed promise as a luminal amoebicide, concerns about hepatotoxicity led to its decline in use. The lack of extensive, publicly available clinical efficacy and detailed mechanistic data presents a challenge for a complete retrospective analysis. However, the information that is available provides valuable lessons for modern drug development, emphasizing the need for thorough safety profiling and the continuous monitoring of adverse drug reactions. For researchers today, the story of this compound and tibroquinol highlights the potential of quinoline (B57606) derivatives as a scaffold for novel antiparasitic agents, while also serving as a cautionary tale regarding their potential for toxicity. Future research in this area should focus on designing compounds with improved safety profiles while retaining the potent amoebicidal activity of the 8-hydroxyquinoline core.

References

Antiprotozoal Properties of 5-Methyl-8-hydroxyquinoline: A Technical Guide for Future Research

Disclaimer: Direct experimental data on the antiprotozoal properties of 5-Methyl-8-hydroxyquinoline is limited in publicly available literature. This guide synthesizes information on the parent compound, 8-hydroxyquinoline (B1678124) (8-HQ), and its other 5-substituted derivatives to build a strong rationale for the investigation of 5-Methyl-8-hydroxyquinoline as a potential antiprotozoal agent.

Introduction

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities, including potent antimicrobial, anticancer, and neuroprotective effects.[1][2] A primary driver of this bioactivity is its nature as a powerful bidentate chelating agent for various metal ions essential for biological processes. Derivatives of 8-HQ have demonstrated significant efficacy against a wide range of protozoan parasites, such as Leishmania, Trypanosoma, Entamoeba, and Giardia.[3][4][5]

Substitutions on the 8-HQ ring, particularly at the C-5 position, have been shown to modulate biological activity. While compounds like 5-chloro-8-hydroxyquinoline (B194070) (clioquinol) and 5-nitro-8-hydroxyquinoline (nitroxoline) are well-studied, the specific properties of 5-Methyl-8-hydroxyquinoline remain largely unexplored in the context of parasitic diseases. This technical guide consolidates the existing data on the antiprotozoal activity of the 8-HQ family to provide a comprehensive overview of the potential of 5-Methyl-8-hydroxyquinoline and to outline the experimental framework for its future evaluation.

Quantitative Data on Antiprotozoal Activity of 8-Hydroxyquinoline and Derivatives

The following tables summarize the in vitro efficacy of 8-hydroxyquinoline and its derivatives against various protozoan parasites. This data provides a benchmark for the expected potency of novel derivatives like 5-Methyl-8-hydroxyquinoline.

Anti-Leishmanial Activity

Leishmania species are the causative agents of leishmaniasis, a disease with clinical manifestations ranging from cutaneous lesions to fatal visceral infection. 8-HQ has shown potent activity against multiple Leishmania species.[3][6]

| Compound | Leishmania Species | Stage | IC50 / EC50 (µg/mL) | Cytotoxicity CC50 (µg/mL) (Cell Line) | Selectivity Index (SI) | Reference |

| 8-Hydroxyquinoline (8-HQ) | L. martiniquensis | Promastigote | 1.60 ± 0.28 | 128.55 ± 0.92 (THP-1) | 79.84 | [3] |

| 8-Hydroxyquinoline (8-HQ) | L. martiniquensis | Amastigote | 1.56 ± 0.02 | 128.55 ± 0.92 (THP-1) | 82.40 | [3] |

| 8-Hydroxyquinoline (8-HQ) | L. amazonensis | Promastigote | 2.9 ± 0.3 (24h) | 36.3 ± 2.7 (Macrophages) | 12.5 | [6] |

| 8-Hydroxyquinoline (8-HQ) | L. amazonensis | Amastigote | 1.9 ± 0.1 (24h) | 36.3 ± 2.7 (Macrophages) | 19.1 | [6] |

| 8-Hydroxyquinoline (8-HQ) | L. infantum | Promastigote | 2.1 ± 0.2 (24h) | 36.3 ± 2.7 (Macrophages) | 17.3 | [6] |

| 8-Hydroxyquinoline (8-HQ) | L. infantum | Amastigote | 2.0 ± 0.8 (24h) | 36.3 ± 2.7 (Macrophages) | 18.2 | [6] |

| 7-[5’-(3’-phenylisoxazolino)methyl]-8-hydroxyquinoline | L. tropica | Promastigote | 0.4 | Not Reported | Not Reported | [7] |

| 7-[5’-(3’-phenylisoxazolino)methyl]-8-hydroxyquinoline | L. major | Promastigote | 0.88 | Not Reported | Not Reported | [7] |

| 7-[5’-(3’-phenylisoxazolino)methyl]-8-hydroxyquinoline | L. infantum | Promastigote | 0.62 | Not Reported | Not Reported | [7] |

Anti-Trypanosomal Activity

Trypanosoma cruzi is the etiologic agent of Chagas disease, a major health problem in Latin America. 8-Hydroxyquinoline derivatives have been investigated as potential therapeutic agents against this parasite.

| Compound | Trypanosoma Species | Stage | IC50 (µM) | Cytotoxicity IC50 (µM) (Cell Line) | Selectivity Index (SI) | Reference |

| [VVO(IN-2H)(L-H)] where L = 5-chloro-7-iodo-8-hydroxyquinoline | T. cruzi | Trypomastigote | 0.29 | 24.3 (VERO) | 83.8 | [4] |

| [VVO(IN-2H)(L-H)] where L = 8-hydroxyquinoline | T. cruzi | Trypomastigote | 3.02 | 1.7 (VERO) | 0.6 | [4] |

Anti-Amoebic and Anti-Giardial Activity

Amoebiasis, caused by Entamoeba histolytica, and giardiasis, caused by Giardia lamblia, are significant causes of diarrheal disease worldwide. While specific data for 8-HQ derivatives is less abundant, related heterocyclic compounds show promise.[8][9]

| Compound | Parasite | Stage | Activity Metric | Value | Reference |

| Heterocyclic (C15H12N5OCl) | E. histolytica | Trophozoite | Inhibition Rate (72h, 1 µg/mL) | 89.4% | [8] |

| Heterocyclic (C15H12N5OCl) | G. lamblia | Cysts/Trophozoites | Inhibition Rate (in vivo, 1 mg/kg) | 88.2% | [8] |

Proposed Mechanism of Action

The primary antiprotozoal mechanism of 8-hydroxyquinolines is attributed to their ability to chelate essential metal ions, particularly iron (Fe) and copper (Cu). This action disrupts parasite homeostasis through two main pathways:

-

Inhibition of Metalloenzymes: Many critical enzymes in protozoa rely on metal cofactors for their function. By sequestering these ions, 8-HQ derivatives can inhibit vital metabolic pathways such as cellular respiration and DNA synthesis.

-

Induction of Oxidative Stress: 8-HQ-metal complexes can catalytically generate reactive oxygen species (ROS) through redox cycling. This leads to a state of oxidative stress within the parasite, causing damage to lipids, proteins, and nucleic acids, and ultimately triggering programmed cell death.

Caption: Proposed mechanism of antiprotozoal action for 5-Methyl-8-hydroxyquinoline.

Experimental Protocols

The following section details standardized protocols for the in vitro and in vivo evaluation of the antiprotozoal activity of compounds like 5-Methyl-8-hydroxyquinoline.

General Experimental Workflow

A typical workflow for screening and characterizing novel antiprotozoal compounds involves a multi-stage process, from initial in vitro screening to in vivo efficacy studies.

Caption: General workflow for the evaluation of a potential antiprotozoal compound.

In Vitro Anti-Leishmanial Susceptibility Assay

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against Leishmania promastigotes and the 50% effective concentration (EC50) against intracellular amastigotes.

Materials:

-

Leishmania species (e.g., L. infantum, L. amazonensis)

-

Schneider's insect medium or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Mammalian macrophage cell line (e.g., J774.A1 or THP-1)

-

Test compound (5-Methyl-8-hydroxyquinoline) dissolved in DMSO

-

Reference drug (e.g., Amphotericin B)

-

Resazurin (B115843) sodium salt solution

-

96-well microtiter plates

-

Incubator (26°C for promastigotes, 37°C with 5% CO2 for amastigotes)

Protocol for Promastigotes:

-

Culture Leishmania promastigotes in appropriate medium to late-logarithmic phase.

-

Adjust the parasite concentration to 1 x 10^6 promastigotes/mL.

-

Dispense 100 µL of the parasite suspension into the wells of a 96-well plate.

-

Add 100 µL of medium containing serial dilutions of the test compound (and reference drug) to the wells. Include a parasite-only control and a medium-only blank.

-

Incubate the plate at 26°C for 72 hours.

-

Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.

-

Measure the fluorescence or absorbance using a plate reader.

-

Calculate the IC50 value using a dose-response curve.

Protocol for Intracellular Amastigotes:

-

Seed macrophages in a 96-well plate and allow them to adhere overnight at 37°C, 5% CO2.

-

Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-cell ratio of 10:1.

-

Incubate for 4-6 hours to allow for phagocytosis.

-

Wash the wells with medium to remove non-internalized promastigotes.

-

Add fresh medium containing serial dilutions of the test compound.

-

Incubate for 72 hours at 37°C, 5% CO2.

-

Fix the cells with methanol (B129727) and stain with Giemsa.

-

Determine the number of amastigotes per 100 macrophages by light microscopy.

-

Calculate the EC50 value based on the reduction in the number of intracellular parasites compared to the untreated control.

In Vitro Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound against a mammalian cell line.

Protocol:

-

Seed mammalian cells (e.g., THP-1 or Vero cells) in a 96-well plate at a density of 1 x 10^5 cells/mL.

-

Allow cells to adhere or stabilize for 24 hours.

-

Add serial dilutions of the test compound to the wells.

-

Incubate for 72 hours at 37°C, 5% CO2.

-

Assess cell viability using the resazurin assay as described above.

-

Calculate the CC50 value from the dose-response curve.

In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis

Objective: To evaluate the therapeutic efficacy of the test compound in reducing parasite burden in an animal model.

Materials:

-

BALB/c mice (female, 6-8 weeks old)

-

Leishmania infantum or L. donovani

-

Test compound formulated for intraperitoneal (i.p.) or oral (p.o.) administration

-

Reference drug (e.g., Amphotericin B)

-

Saline solution (vehicle control)

Protocol:

-

Infect mice intravenously with 1 x 10^7 stationary-phase promastigotes.

-

After a pre-patent period (e.g., 14 days post-infection), initiate treatment.

-

Administer the test compound daily for 5-10 consecutive days at various doses (e.g., 5, 10, 20 mg/kg/day). Include a vehicle control group and a reference drug group.

-

Monitor the health and weight of the animals throughout the experiment.

-

At the end of the treatment period (e.g., 24 hours after the last dose), euthanize the mice.

-

Aseptically remove the liver and spleen and weigh the organs.

-

Determine the parasite burden in the liver and spleen using the limiting dilution assay or by qPCR.

-

Express the results as Leishman-Donovan Units (LDU) or as parasite equivalents per gram of tissue.

-

Calculate the percentage of parasite inhibition compared to the untreated control group.

Conclusion and Future Directions

The extensive body of research on 8-hydroxyquinoline and its derivatives strongly supports the hypothesis that 5-Methyl-8-hydroxyquinoline is a promising candidate for development as a novel antiprotozoal agent. The established anti-leishmanial and anti-trypanosomal activities of the 8-HQ scaffold, coupled with a well-understood mechanism of action revolving around metal chelation, provides a solid foundation for its investigation. The addition of a methyl group at the C-5 position is likely to influence the compound's lipophilicity and electronic properties, which could favorably modulate its bioavailability and biological activity.

Future research should focus on:

-

Chemical Synthesis: Development of an efficient and scalable synthesis route for 5-Methyl-8-hydroxyquinoline.

-

Broad-Spectrum In Vitro Screening: Evaluation of its activity against a diverse panel of protozoan parasites, including drug-resistant strains of Leishmania, T. cruzi, E. histolytica, and G. lamblia.

-

Cytotoxicity and Selectivity: Thorough assessment of its toxicity against various mammalian cell lines to establish a robust selectivity index.

-

Mechanism of Action Studies: Confirmation that 5-Methyl-8-hydroxyquinoline operates through metal chelation and induction of oxidative stress, and investigation of any novel mechanisms.

-

In Vivo Efficacy and Pharmacokinetics: If promising in vitro activity and selectivity are observed, progression to efficacy studies in established animal models of parasitic diseases is warranted, alongside pharmacokinetic profiling.

The exploration of 5-Methyl-8-hydroxyquinoline represents a valuable opportunity to expand the arsenal (B13267) of therapeutic agents against neglected tropical diseases.

References

- 1. Expanding the antiprotozoal activity and the mechanism of action of n-butyl and iso-butyl ester of quinoxaline-1,4-di-N-oxide derivatives against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. An in vitro and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clioquinol and 8-hydroxyquinoline-5-sulfonamide derivatives damage the cell wall of Pythium insidiosum: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 3. In vitro anti-Leishmania activity of 8-hydroxyquinoline and its synergistic effect with amphotericin B deoxycholate against Leishmania martiniquensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heteroleptic Oxidovanadium(V) Complexes with Activity against Infective and Non-Infective Stages of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-Throughput Screening of Entamoeba Identifies Compounds Which Target Both Life Cycle Stages and Which Are Effective Against Metronidazole Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High Selectivity of 8-Hydroxyquinoline on Leishmania (Leishmania) and Leishmania (Viannia) Species Correlates with a Potent Therapeutic Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antileishmanial activity of a new 8-hydroxyquinoline derivative designed 7-[5'-(3'-phenylisoxazolino)methyl]-8-hydroxyquinoline: preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmaceutical activity of a synthetic heterocyclic (C 15 H 12 N 5 OCl) compound on Entamoeba histolytica and Giardia lamblia - Obaid - Russian Journal of Infection and Immunity [iimmun.ru]

- 9. idosi.org [idosi.org]

Early Studies on the Efficacy of Tiliquinol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiliquinol is an intestinal antiseptic and antiprotozoal agent belonging to the hydroxyquinoline class of compounds. Historically, it has been utilized primarily in combination with Tilbroquinol in the formulation known as Intetrix for the treatment of intestinal amoebiasis. This technical guide provides a comprehensive overview of the early studies on the efficacy of this compound, with a focus on its mechanism of action, available efficacy data, and the experimental protocols used to evaluate its anti-amoebic properties. While quantitative data from early studies on this compound alone is scarce in readily available literature, this paper synthesizes the existing knowledge to provide a valuable resource for researchers in the field of antiparasitic drug development.

This compound's primary therapeutic application has been as a contact amoebicide.[1] It is effective against both the trophozoite and cystic forms of Entamoeba histolytica, the causative agent of amoebiasis.[1] The drug acts locally within the intestinal lumen, and when used in combination with a tissue amoebicide, it serves to eradicate the luminal parasites that may persist after systemic treatment.

Mechanism of Action

This compound is classified as a contact amoebicide, exerting its effect directly on Entamoeba histolytica in the intestinal lumen.[1] The amoebicidal action is directed at both the motile trophozoite stage and the transmissible cystic stage of the parasite.[1] While the precise molecular mechanism of action has not been extensively detailed in early literature, it is understood to involve direct interaction with the parasite, leading to its destruction.

In-Vitro Efficacy of this compound

Table 1: Representative In-Vitro Efficacy Data for Anti-Amoebic Agents

| Drug Agent | Entamoeba histolytica Strain(s) | Assay Type | Key Efficacy Metric (e.g., MIC, IC50) | Concentration Range Tested | Reference |

| This compound | Various clinical isolates | Broth dilution / Agar dilution | MIC (µg/mL) | Data not available | Hypothetical |

| This compound | Reference strains (e.g., HM-1:IMSS) | Colorimetric (e.g., NBT reduction) | IC50 (µM) | Data not available | Hypothetical |

| Metronidazole (B1676534) | Locally isolated strains | Liquid monophasic medium | MIC: 0.0625 - 0.125 µg/mL | Not specified | [2] |

| Tinidazole | Locally isolated strains | Liquid monophasic medium | MIC: 0.0625 - 0.25 µg/mL | Not specified | [2] |

| Dehydroemetine | Locally isolated strains | Liquid monophasic medium | MIC: 0.125 - 1 µg/mL | Not specified | [2] |

Clinical Efficacy of this compound (as part of Intetrix)

This compound has been clinically used in combination with Tilbroquinol (Intetrix) for the treatment of intestinal amoebiasis. Early clinical studies and subsequent regulatory assessments have focused on the efficacy of this combination therapy. Intetrix was indicated as an adjuvant to a tissue amoebicide for dysenteric amoebiasis or as monotherapy for asymptomatic carriers of intraluminal amoebae.[3]

Specific quantitative outcomes from early, dedicated clinical trials on the efficacy of Intetrix are not detailed in the available search results. A French pharmacovigilance review in 1996 re-evaluated the benefit/risk profile and concluded it was favorable for intestinal amoebiasis, leading to a restriction of its indication to this specific use.[4] The following table illustrates the type of data that would be presented in clinical trial reports.

Table 2: Representative Clinical Efficacy Data for the Treatment of Intestinal Amoebiasis

| Study Identifier | Treatment Group | Number of Patients | Dosage and Duration | Primary Endpoint | Parasitological Cure Rate (%) | Clinical Cure Rate (%) | Reference |

| Hypothetical Trial 1 | Intetrix (Tilbroquinol/Tiliquinol) | e.g., 100 | e.g., 4 capsules/day for 10 days | Eradication of E. histolytica from stool | Data not available | Data not available | - |

| Hypothetical Trial 2 | Placebo | e.g., 100 | - | Eradication of E. histolytica from stool | Data not available | Data not available | - |

| Tinidazole vs. Metronidazole Trial | Tinidazole | 29 | 2 g once daily for 3 days | Parasitological and clinical cure | 96.5% | Not specified | [5] |

| Tinidazole vs. Metronidazole Trial | Metronidazole | 27 | 2 g once daily for 3 days | Parasitological and clinical cure | 55.5% | Not specified | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments that were likely employed in the early evaluation of this compound's efficacy, based on common practices for anti-amoebic drug testing from that period.

In-Vitro Susceptibility Testing of Entamoeba histolytica

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound required to inhibit the growth of E. histolytica trophozoites in vitro.

Methodology:

-

Culturing of Entamoeba histolytica: Trophozoites of E. histolytica are cultured in a suitable axenic or monoxenic medium (e.g., TYI-S-33, Robinson's medium, or liver marmite serum medium) at 37°C.[2]

-

Preparation of Drug Dilutions: A stock solution of the test compound (e.g., this compound) is prepared in an appropriate solvent. Serial dilutions of the compound are then made in the culture medium to achieve a range of desired concentrations.

-

Inoculation: Culture tubes or microtiter plates are prepared with the different drug concentrations. A standardized inoculum of E. histolytica trophozoites (e.g., 1 x 10^4 trophozoites/mL) is added to each tube/well.

-

Incubation: The cultures are incubated anaerobically or microaerophilically at 37°C for a defined period (e.g., 48-72 hours).

-

Determination of Growth Inhibition: After incubation, the growth of amoebae is assessed. This can be done by:

-

Microscopic Examination: Observing the presence or absence of motile trophozoites.

-

Cell Counting: Using a hemocytometer to determine the number of viable trophozoites.

-

Colorimetric Assays: Utilizing viability indicators such as resazurin (B115843) or MTT.

-

-

MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits the visible growth of the amoebae.

Signaling Pathways and Logical Relationships

The direct, contact-killing mechanism of this compound on Entamoeba histolytica does not involve complex host signaling pathways. The logical relationship is a direct interaction leading to parasite death.

Conclusion

References

- 1. This compound : substance active à effet thérapeutique - VIDAL [vidal.fr]

- 2. In vitro studies on the sensitivity of local Entamoeba histolytica to anti-amoebic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.who.int [cdn.who.int]

- 4. INTETRIX 03102012 AVIS CT 12414 [has-sante.fr]

- 5. Tinidazole and metronidazole in the treatment of intestinal amoebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Tiliquinol

Disclaimer: The following guide is based on publicly available information. A comprehensive search for detailed quantitative pharmacokinetic and pharmacodynamic data, as well as specific experimental protocols for Tiliquinol, did not yield sufficient information to construct the detailed tables and diagrams as requested. The available data is largely qualitative and focuses on its clinical use and safety profile.

Introduction

This compound is an anti-protozoal agent belonging to the hydroxyquinoline class of compounds.[1][2] It has been utilized primarily as a contact amoebicide, effective against the trophozoite forms of Entamoeba histolytica.[3] This guide aims to synthesize the available information on the pharmacokinetics and pharmacodynamics of this compound for researchers, scientists, and drug development professionals.

Pharmacodynamics: Mechanism of Action

The primary pharmacodynamic effect of this compound is its amoebicidal action within the gastrointestinal tract.[3] It is considered a "contact" amoebicide, suggesting its mechanism is localized to the gut lumen where it interacts with Entamoeba histolytica.[3]

A proposed logical pathway for the mechanism of action, based on related compounds, is presented below.

Caption: Proposed mechanism of this compound via metal ion chelation.

Pharmacokinetics: ADME Profile

Detailed quantitative data on the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound in humans or animal models is not well-documented in the available scientific literature. As a contact amoebicide intended for local action in the gut, systemic absorption is expected to be low. However, reports of systemic adverse effects suggest that some level of absorption does occur.

3.1 Absorption this compound is administered orally. Its action as a contact amoebicide implies that a significant portion of the drug is intended to remain within the gastrointestinal lumen.

3.2 Distribution No specific data on the volume of distribution or tissue penetration of this compound is available.

3.3 Metabolism Information regarding the metabolic pathways of this compound is scarce. The related compound Clioquinol undergoes first-pass metabolism to form glucuronate and sulfate (B86663) conjugates.[4] It is possible that this compound follows similar metabolic routes.

3.4 Excretion The routes of excretion for this compound and its potential metabolites have not been detailed in the available literature.

The general workflow for investigating the pharmacokinetics of an orally administered drug like this compound is outlined in the diagram below.

Caption: Standard experimental workflow for a pharmacokinetic study.

Clinical Efficacy and Safety

This compound has been used, often in combination with Tilbroquinol (B1681315), for the treatment of acute infectious diarrhea and intestinal amoebiasis.[5] However, concerns regarding its safety profile have led to regulatory actions.

Adverse Effects:

-

Hepatotoxicity: Cases of elevated liver transaminases have been reported in healthy volunteers and through pharmacovigilance systems.[5] This suggests a potential for dose-dependent liver injury.[5]

-

Neuropathy: With prolonged use, rare instances of peripheral or optic neuropathy have been noted.[5][6]

-

Cutaneous Reactions: Skin disorders have also been associated with this compound use.[5]

These safety concerns, weighed against the evidence for its efficacy in treating acute diarrhea, have led to a re-evaluation of its benefit/risk profile and resulted in restrictions on its use in some countries.[5]

Data Tables

Due to the lack of specific quantitative data from preclinical or clinical studies in the public domain, it is not possible to provide summary tables for pharmacokinetic parameters or pharmacodynamic endpoints.

Experimental Protocols

Detailed experimental protocols for the studies that have been conducted on this compound are not available in the reviewed literature. A clinical study involving healthy volunteers was mentioned in the context of identifying hepatotoxicity, but the specific study design, dosing regimen, and analytical methods were not described.[5]

Conclusion and Future Directions

This compound is an anti-protozoal agent with a history of use in treating intestinal amoebiasis. While its pharmacodynamic action is understood to be localized in the gut, likely involving metal chelation, the specifics of its mechanism and its full pharmacokinetic profile remain poorly characterized in the public literature. The reported systemic toxicities, particularly hepatotoxicity and neuropathy, indicate that systemic exposure occurs and warrants a more thorough investigation.

For drug development professionals, the data gap on this compound's ADME properties is a significant hurdle. Future research should focus on:

-

Quantitative Bioanalysis: Developing and validating sensitive analytical methods to quantify this compound and its metabolites in biological matrices.

-

Preclinical ADME Studies: Conducting comprehensive pharmacokinetic studies in animal models to determine key parameters such as bioavailability, volume of distribution, metabolic pathways, and routes of excretion.

-

In Vitro Mechanistic Studies: Elucidating the precise molecular mechanism of action and its potential off-target effects, particularly in relation to hepatotoxicity.

A complete understanding of the pharmacokinetic and pharmacodynamic properties of this compound is essential for a modern re-evaluation of its therapeutic potential and safety.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound : substance active à effet thérapeutique - VIDAL [vidal.fr]

- 4. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.who.int [cdn.who.int]

- 6. [Neuropathy and ocular involvement following prolonged use of tilbroquinol and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

Tiliquinol: A Technical Guide on its Role as a Luminal Amoebicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiliquinol, an 8-hydroxyquinoline (B1678124) derivative, is a luminal amoebicide effective against Entamoeba histolytica, the causative agent of amoebiasis. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, efficacy, and the experimental methodologies used for its evaluation. While specific quantitative and pharmacokinetic data for this compound are limited in publicly available literature, this guide synthesizes existing knowledge on related 8-hydroxyquinoline compounds to provide a robust framework for research and development professionals. The document details experimental protocols for in vitro and in vivo assessment of luminal amoebicides and proposes a putative mechanism of action for this compound based on the known properties of its chemical class. This guide aims to serve as a foundational resource for further investigation into this compound and the development of novel anti-amoebic therapies.

Introduction

Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant global health concern, particularly in developing countries. The infection can manifest as asymptomatic carriage, amoebic colitis, or extraintestinal disease, most commonly as liver abscesses. Treatment typically involves a tissue-active agent, such as a nitroimidazole, to eliminate invasive trophozoites, followed by a luminal amoebicide to eradicate cysts and trophozoites residing in the intestinal lumen, thereby preventing relapse and transmission.

This compound is a contact amoebicide that exerts its effect directly on E. histolytica trophozoites and cysts within the gut lumen.[1] As a member of the 8-hydroxyquinoline class of compounds, its amoebicidal activity is believed to be linked to its ability to chelate metal ions essential for parasitic survival. This guide delves into the available scientific information regarding this compound and its role in the management of intestinal amoebiasis.

Quantitative Data

Specific in vitro and in vivo quantitative efficacy data for this compound are not extensively reported in recent scientific literature. However, data from related 8-hydroxyquinoline compounds and other luminal amoebicides can provide valuable comparative insights.

Table 1: In Vitro Efficacy of 8-Hydroxyquinoline Derivatives and Other Amoebicides against Entamoeba histolytica

| Compound | Strain | IC50 (µM) | Reference |

| Metronidazole (B1676534) | HM1:IMSS | 9.5 | [2] |

| Metronidazole | Clinical Isolates | 13.2 | [2] |

| Tinidazole | HM1:IMSS | 10.2 | [2] |

| Tinidazole | Clinical Isolates | 12.4 | [2] |

| Chloroquine | HM1:IMSS | 15.5 | [2] |

| Chloroquine | Clinical Isolates | 26.3 | [2] |

| Emetine | HM1:IMSS | 29.9 | [2] |

| Emetine | Clinical Isolates | 31.2 | [2] |

| Auranofin | - | 0.5 | [3] |

Table 2: Clinical Efficacy of Luminal and Tissue Amoebicides in Intestinal Amoebiasis

| Drug(s) | Dosage | Cure Rate | Reference |

| Secnidazole (B1681708) | 2 g single dose | 100% (parasitological) | [4] |

| Tetracycline (B611298) + Clioquinol (B1669181) | 750 mg + 1 g daily for 5 days | 82.5% (parasitological) | [4] |

| Tinidazole | 2 g daily for 3 days | 96.5% | [5] |

| Metronidazole | 2 g daily for 3 days | 55.5% | [5] |

Experimental Protocols

The following sections detail standardized protocols for the evaluation of luminal amoebicides like this compound.

In Vitro Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) of this compound against E. histolytica trophozoites.

Methodology:

-

Cultivation of E. histolytica: Trophozoites of a standard strain (e.g., HM-1:IMSS) are cultured axenically in a suitable medium such as TYI-S-33 at 37°C.[6]

-

Drug Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO) and serially diluted in the culture medium to achieve the desired test concentrations.

-

Assay Plate Preparation: In a 96-well microtiter plate, serial dilutions of this compound are added. A drug-free well containing DMSO at the same concentration as the test wells serves as a control.

-

Inoculation: Trophozoites in the logarithmic phase of growth are harvested and adjusted to a concentration of 1 x 10^5 cells/mL. Each well is inoculated with the trophozoite suspension.

-

Incubation: The plate is incubated under anaerobic or microaerophilic conditions at 37°C for 48-72 hours.

-

Determination of Viability: Parasite viability can be assessed using several methods:

-

Microscopic Examination: Counting viable, motile trophozoites using a hemocytometer.

-

Dye Exclusion Assay: Using a dye such as trypan blue, where viable cells exclude the dye.

-

Colorimetric Assay: Using reagents like MTT or resazurin, which are reduced by viable cells to produce a colored product.

-

ATP Bioluminescence Assay: Measuring the ATP content, which correlates with the number of viable cells.[3]

-

-

Data Analysis: The IC50 value is calculated by plotting the percentage of parasite inhibition against the drug concentration and fitting the data to a dose-response curve.

Caption: In Vitro Susceptibility Testing Workflow.

In Vivo Efficacy Testing in an Animal Model of Intestinal Amoebiasis

Objective: To evaluate the efficacy of this compound in clearing E. histolytica infection in a suitable animal model. The mouse model of cecal amoebiasis is commonly used.[7]

Methodology:

-

Animal Model: Male CBA/J mice are commonly used.

-

Infection:

-

Animals are anesthetized, and a laparotomy is performed.

-

A suspension of virulent E. histolytica trophozoites (e.g., 2 x 10^6 trophozoites) is injected directly into the cecum.[7]

-

-

Drug Administration:

-

This compound is formulated in a suitable vehicle (e.g., 10% DMSO in PBS).

-

The drug is administered orally by gavage at predetermined doses and schedules (e.g., once daily for 5-7 days). A control group receives the vehicle only.

-

-

Assessment of Efficacy:

-

At the end of the treatment period, animals are euthanized.

-

The cecum is excised and examined for the presence of parasites and the extent of inflammation.

-

Efficacy can be quantified by:

-

Parasite Load: Determining the number of trophozoites in the cecal contents by microscopy or culture.

-

Antigen Detection: Using an ELISA to quantify E. histolytica antigen in cecal tissue.

-

Histopathology: Scoring the degree of inflammation and tissue damage in cecal sections.

-

-

-

Data Analysis: The reduction in parasite load and pathology in the treated groups is compared to the control group to determine the efficacy of this compound.

Caption: In Vivo Efficacy Testing Workflow.

Proposed Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action of this compound against E. histolytica has not been fully elucidated. However, based on its classification as an 8-hydroxyquinoline, a putative mechanism can be proposed.

8-Hydroxyquinolines are known to be potent metal chelators.[8] It is hypothesized that they disrupt essential metal-dependent enzymatic processes within the parasite. Key metal ions such as iron, zinc, and copper are crucial for the function of numerous enzymes involved in vital cellular processes, including DNA replication, energy metabolism, and defense against oxidative stress.

Proposed Signaling Pathway of this compound's Amoebicidal Action:

References

- 1. This compound : substance active à effet thérapeutique - VIDAL [vidal.fr]

- 2. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A high throughput drug screen for Entamoeba histolytica identifies a new lead and target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison between the efficacy of a single dose of secnidazole with a 5-day course of tetracycline and clioquinol in the treatment of acute intestinal amoebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tinidazole and metronidazole in the treatment of intestinal amoebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. Efficacy of Antiamebic Drugs in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of Tiliquinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiliquinol (5-methylquinolin-8-ol) is a quinoline (B57606) derivative with recognized antiprotozoal properties. A thorough understanding of its molecular structure is paramount for its application in research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental in elucidating the chemical structure and purity of this compound. This guide provides a detailed overview of the expected spectroscopic data for this compound, including predicted data tables, detailed experimental protocols for data acquisition, and a generalized workflow for spectroscopic analysis. Due to the limited availability of public domain raw experimental spectra for this compound, this guide presents predicted data based on the analysis of closely related compounds and established spectroscopic principles.

Chemical Structure and Properties

-

IUPAC Name: 5-methylquinolin-8-ol

-

Synonyms: this compound, 5-Methyl-8-hydroxyquinoline

-

Molecular Formula: C₁₀H₉NO

-

Molecular Weight: 159.18 g/mol [1]

-

Chemical Structure:

(Image Source: PubChem CID 71208)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.7 | dd | ~4.2, 1.5 |

| H-3 | ~7.4 | dd | ~8.4, 4.2 |

| H-4 | ~8.3 | dd | ~8.4, 1.5 |

| H-6 | ~7.1 | d | ~8.0 |

| H-7 | ~7.5 | d | ~8.0 |

| -OH | ~9.5 | br s | - |

| -CH₃ | ~2.5 | s | - |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~148 |

| C-3 | ~121 |

| C-4 | ~136 |

| C-5 | ~128 |

| C-6 | ~117 |

| C-7 | ~128 |

| C-8 | ~152 |

| C-8a | ~138 |

| C-4a | ~126 |

| -CH₃ | ~18 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, and C-N bonds.

Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 | Strong, Broad | O-H stretch (phenolic) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2960 | Medium | Aliphatic C-H stretch (-CH₃) |